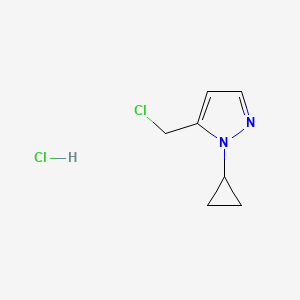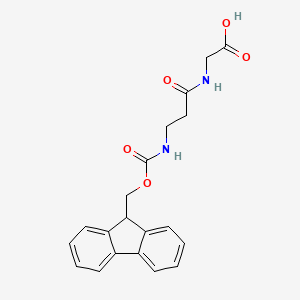
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Formation of the Amide Bond: The protected amino acid is then coupled with 3-aminopropanoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced by other protective groups or functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or EDC in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino acid.
Coupling: Formation of peptide bonds with other amino acids.
Scientific Research Applications
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid has several applications in scientific research:
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its stability and ease of removal.
Bioconjugation: Used in the preparation of bioconjugates for drug delivery and diagnostic applications.
Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs and inhibitors.
Material Science: Utilized in the development of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function during peptide chain elongation, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, yielding the free peptide.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
Uniqueness
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group under mild conditions. This makes it particularly useful in peptide synthesis, where maintaining the integrity of the peptide chain is crucial.
Properties
Molecular Formula |
C20H20N2O5 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetic acid |
InChI |
InChI=1S/C20H20N2O5/c23-18(22-11-19(24)25)9-10-21-20(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,26)(H,22,23)(H,24,25) |
InChI Key |
PURQQMVFUFTWPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1s,3s)-3-[(1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid](/img/structure/B13480510.png)
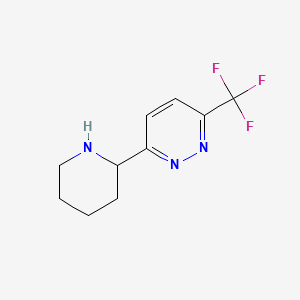
![7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13480524.png)
![1-Oxa-8-azaspiro[5.5]undecane hydrochloride](/img/structure/B13480525.png)
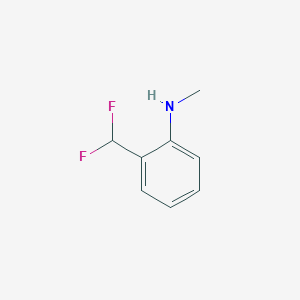
![6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B13480530.png)


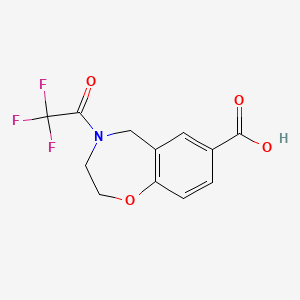
![3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13480563.png)


